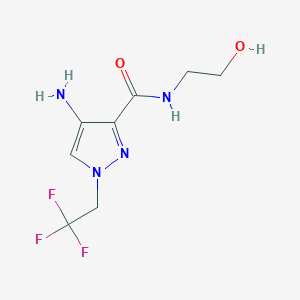
4-Amino-N-(2-hydroxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-(2-hydroxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide, also known as A-769662, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism, and has been studied extensively for its effects on various physiological and biochemical processes.
Mecanismo De Acción
4-Amino-N-(2-hydroxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide activates AMPK, a key regulator of cellular energy metabolism, by binding to the γ-subunit of the enzyme. This results in allosteric activation of the enzyme, leading to increased phosphorylation of downstream targets involved in glucose and lipid metabolism, as well as mitochondrial function and autophagy.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including improved glucose uptake and insulin sensitivity in skeletal muscle cells, reduced hepatic glucose production, inhibition of cancer cell growth and proliferation, induction of apoptosis, and improvement of mitochondrial function and reduction of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Amino-N-(2-hydroxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide in lab experiments is its specificity for AMPK activation, which allows for the study of downstream targets and pathways involved in cellular energy metabolism. However, one of the limitations of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of potential future directions for research involving 4-Amino-N-(2-hydroxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide, including the development of more potent and selective AMPK activators, the investigation of its effects on other disease conditions, such as obesity and cardiovascular disease, and the exploration of its potential as a therapeutic agent in clinical settings. Additionally, further research is needed to fully understand the mechanisms underlying its effects on cellular energy metabolism and other physiological processes.
Métodos De Síntesis
The synthesis of 4-Amino-N-(2-hydroxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide involves a multi-step process that begins with the reaction of 2,2,2-trifluoroethylamine with ethyl 2-chloroacetoacetate to form 2,2,2-trifluoroethyl 3-oxobutanoate. This intermediate is then reacted with hydrazine hydrate to form 2,2,2-trifluoroethyl hydrazinecarboxylate, which is subsequently reacted with ethyl 2-bromoacetate to form the final product, this compound.
Aplicaciones Científicas De Investigación
4-Amino-N-(2-hydroxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various disease conditions, including diabetes, cancer, and neurodegenerative disorders. In diabetes, this compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, while also reducing hepatic glucose production. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells, while also inducing apoptosis. In neurodegenerative disorders, this compound has been shown to improve mitochondrial function and reduce oxidative stress.
Propiedades
IUPAC Name |
4-amino-N-(2-hydroxyethyl)-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N4O2/c9-8(10,11)4-15-3-5(12)6(14-15)7(17)13-1-2-16/h3,16H,1-2,4,12H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGQAGYXBIMWOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)C(=O)NCCO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-[4-(4-methylphenoxy)butyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2760563.png)

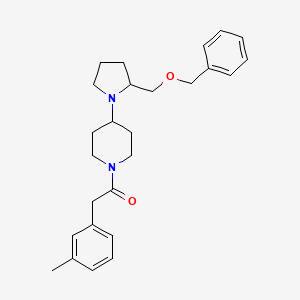
![N-(3,4-dimethoxyphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2760567.png)
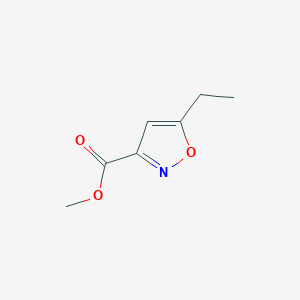


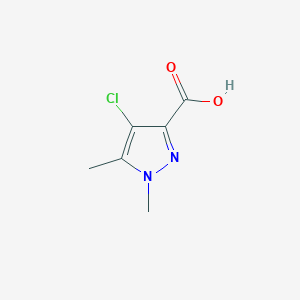
![4-Carbamoyl-2-[2-(trifluoromethyl)benzenesulfonamido]butanoic acid](/img/structure/B2760573.png)
![4-Fluoro-2-methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2760576.png)
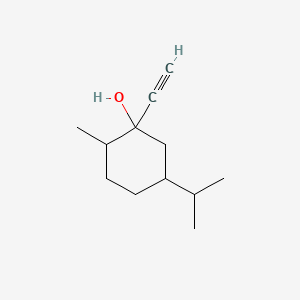
![4-benzoyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2760580.png)

![6-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B2760585.png)